molecular formula C6H7NO2S B2692780 Oxolane-3-carbonyl isothiocyanate CAS No. 1250581-17-9

Oxolane-3-carbonyl isothiocyanate

Cat. No.: B2692780
CAS No.: 1250581-17-9
M. Wt: 157.19
InChI Key: BNETZWZAQSQBPG-UHFFFAOYSA-N
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Description

Oxolane-3-carbonyl isothiocyanate, also known as tetrahydro-3-furancarbonyl isothiocyanate, is a chemical compound with the molecular formula C6H7NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-carbonyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxolane-3-carbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxolane-3-carbonyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of oxolane-3-carbonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolane-3-carbonyl isothiocyanate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it valuable for specific synthetic and biological applications .

Properties

IUPAC Name

oxolane-3-carbonyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNETZWZAQSQBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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